molecular formula C8H9BrN2O B13093267 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B13093267
M. Wt: 229.07 g/mol
InChI Key: RUHCTINXSREDHC-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine (CAS Number: 2379795-13-6) is a versatile chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a fused pyrido[2,3-b][1,4]oxazine scaffold substituted with a bromine atom at the 6-position and a methyl group at the 3-position, giving it a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol . The bromine substituent serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship studies. This chiral scaffold is particularly valuable for developing inhibitors of transforming growth factor beta (TGF-β) type I receptor (also known as ALK5) . ALK5 inhibition represents a promising therapeutic strategy for treating fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), where TGF-β signaling pathway dysregulation drives pathological extracellular matrix accumulation and tissue scarring . The compound's (R)-enantiomer is specifically utilized in developing targeted therapies that modulate this key fibrotic pathway . Research indicates that compounds based on the pyrido[2,3-b][1,4]oxazine core may offer favorable inhalatory profiles for respiratory applications, characterized by good lung activity, effective lung retention, and reduced systemic exposure . Beyond pulmonary fibrosis applications, this brominated pyrido-oxazine derivative serves as a key synthetic intermediate for investigating other therapeutic areas. Researchers employ it in constructing molecular libraries for high-throughput screening against various biological targets. The compound is provided with detailed analytical characterization and is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Proper handling procedures should be followed, including storage under recommended conditions and use of appropriate personal protective equipment.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C8H9BrN2O/c1-5-4-10-6-2-3-7(9)11-8(6)12-5/h2-3,5,10H,4H2,1H3

InChI Key

RUHCTINXSREDHC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)N=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable oxazine precursor can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H9BrN2O
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 1823254-23-4

Structural Characteristics

The compound features a pyrido[2,3-b][1,4]oxazine core, which is significant for its biological activity and reactivity in chemical reactions. The presence of bromine and methyl groups enhances its potential as a versatile building block in synthetic chemistry.

Medicinal Chemistry

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has shown promise in the development of pharmaceuticals. Its structural analogs have been investigated for their activity against various diseases:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. Specific studies have highlighted its role in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : Variants of this compound have been tested for antimicrobial efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.

Organic Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

  • Building Block for Complex Molecules : Its unique structure allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions, making it valuable for synthesizing more complex organic compounds.
  • Synthesis of Heterocycles : The compound can be utilized to form other heterocyclic compounds through reactions like cyclization and condensation, expanding the library of nitrogen-containing heterocycles.

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing into how these modifications affect the performance of materials used in coatings and composites.
  • Sensors and Electronics : Due to its electronic properties, there is potential for use in sensor technology and organic electronics. Studies are exploring its role in developing organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of a series of pyrido[2,3-b][1,4]oxazine derivatives. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial activity of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial properties.

Case Study 3: Polymer Applications

A recent investigation into the incorporation of this compound into polycarbonate matrices revealed enhanced thermal stability and mechanical strength compared to unmodified polymers. This suggests potential applications in high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituent positions, halogen type, and methylation patterns, leading to distinct biological and chemical profiles. Below is a comparative table:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activity References
6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₇BrN₂O Br (C6), CH₃ (C3) 215.05 Anticancer, kinase inhibition
7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₇BrN₂O Br (C7) 215.05 Antibacterial, VEGF binding
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₇IN₂O I (C6) 262.05 Radiolabeling applications
8-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₇H₇ClN₂O Cl (C8) 170.60 Metabolic stability studies
6-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₈H₁₀N₂O CH₃ (C6) 150.18 Antibacterial, anti-inflammatory
7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine C₈H₉BrN₂O Br (C7), CH₃ (C8) 229.08 Anti-tumor (TNF-α inhibition)

Key Observations :

  • Halogen Position : Bromine at C6 (target compound) vs. C7 (7-bromo analogue) alters electronic distribution, affecting binding to VEGF and TNF-α .
  • Metabolic Stability : The benzylic ether in 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine derivatives is prone to oxidative degradation, reducing half-life in vivo. Methylation at C3 (target compound) or C8 (7-bromo-8-methyl analogue) mitigates this by steric hindrance .

Pharmacological Activity

Anticancer Potential
  • Target Compound : Demonstrates ligand efficiency in kinase inhibition (e.g., MET kinase) and disrupts cancer cell proliferation pathways .
  • 7-Bromo-8-methyl Analogue : Shows enhanced TNF-α binding (IC₅₀ = 0.8 μM) compared to the target compound (IC₅₀ = 1.2 μM), attributed to improved hydrophobic interactions .
  • 6-Methyl Derivative : Lacks bromine but retains antibacterial activity (MIC = 4 μg/mL against S. aureus), suggesting the oxazine scaffold alone contributes to bioactivity .
Metabolic and Stability Studies
  • The target compound’s 3-methyl group reduces oxidative turnover in liver microsomes (t₁/₂ = 45 min vs. 22 min for unmethylated analogues) .
  • Chlorinated derivatives (e.g., 8-chloro) exhibit higher metabolic clearance due to electrophilic susceptibility at C8 .

Research and Development Highlights

  • Orphan Drug Application : A derivative of the target compound, Tetrahydro-2H-pyran-4-yl 7-(2-(cyclopropanecarboxamido)-imidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate hydrochloride, received FDA orphan drug designation for acute graft-versus-host disease (2023) .
  • Synthetic Advancements : Silica gel-catalyzed reactions enable scalable synthesis of pyrido-oxazines with yields >80% .

Biological Activity

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with potential pharmacological applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H7_7BrN2_2O. The compound features a pyrido[2,3-b][1,4]oxazine core, which is a fused bicyclic system that may contribute to its biological activity.

Structural Information

  • Molecular Formula : C7_7H7_7BrN2_2O
  • SMILES : C1COC2=C(N1)N=C(C=C2)Br
  • InChI : InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrido[2,3-b]oxazines have shown effectiveness against various strains of bacteria and fungi. The specific activity of this compound against microbial pathogens remains to be fully elucidated but warrants investigation due to its structural similarities to known antimicrobial agents .

Case Studies and Research Findings

StudyCompoundActivityFindings
FGFR inhibitorsAnticancerCompound 4h inhibited breast cancer cell proliferation with IC50 values as low as 7 nM.
Pyrido derivativesAntimicrobialShowed activity against Mycobacterium tuberculosis with MIC values around 12.5–25 μM.
BenzoxazinonesBroad-spectrumDemonstrated various biological activities including antibacterial and antifungal effects.

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, the presence of nitrogen atoms in its structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids. This could lead to modulation of signaling pathways relevant to cancer progression or microbial resistance.

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